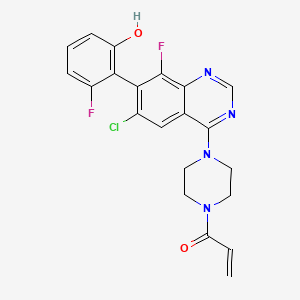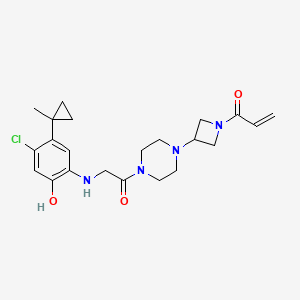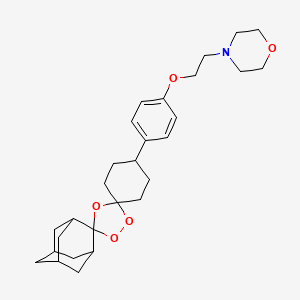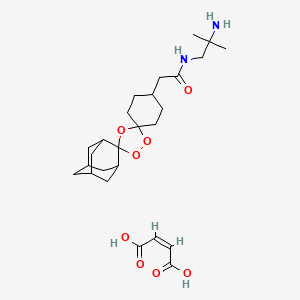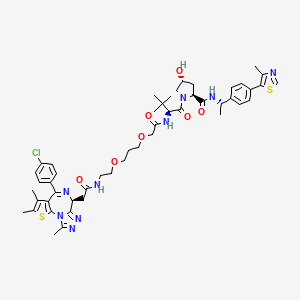![molecular formula C20H22Cl3N3 B605655 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
Descripción general
Descripción
El dihidrocloruro de AT7867 es un potente inhibidor competitivo de ATP de varias quinasas, incluidas AKT1, AKT2, AKT3, quinasa p70 S6 y proteína quinasa A. Ha mostrado un potencial significativo en la inhibición del crecimiento tumoral y la inducción de apoptosis en varias líneas celulares de cáncer .
Métodos De Preparación
La síntesis del dihidrocloruro de AT7867 implica el descubrimiento de fármacos basado en fragmentos combinado con diseño de fármacos basado en la estructura. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial generalmente involucran la síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
El dihidrocloruro de AT7867 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Aplicaciones Científicas De Investigación
El dihidrocloruro de AT7867 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa y las vías de transducción de señales.
Biología: Ayuda a comprender el papel de AKT y la quinasa p70 S6 en procesos celulares como el crecimiento, la proliferación y la apoptosis.
Medicina: Ha mostrado potencial como agente anticancerígeno, inhibiendo el crecimiento tumoral e induciendo apoptosis en varias líneas celulares de cáncer.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a quinasas involucradas en el cáncer y otras enfermedades
Mecanismo De Acción
El dihidrocloruro de AT7867 ejerce sus efectos inhibiendo la actividad de AKT1, AKT2, AKT3, quinasa p70 S6 y proteína quinasa A. Esta inhibición conduce a la supresión de las vías de señalización descendentes involucradas en el crecimiento, proliferación y supervivencia celular. El compuesto induce la apoptosis en las células cancerosas al bloquear la fosforilación de sustratos clave como GSK3β y la proteína ribosomal S6 .
Comparación Con Compuestos Similares
El dihidrocloruro de AT7867 es único en su capacidad de inhibir múltiples quinasas con alta potencia. Los compuestos similares incluyen:
MK-2206: Un inhibidor alostérico de AKT.
GSK690693: Un inhibidor competitivo de ATP de AKT.
Perifosina: Un alquilfosfolípido que inhibe la activación de AKT. El dihidrocloruro de AT7867 se destaca por su doble inhibición de AKT y la quinasa p70 S6, lo que lo convierte en una herramienta valiosa para estudiar estas vías
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAUJBVBVIUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




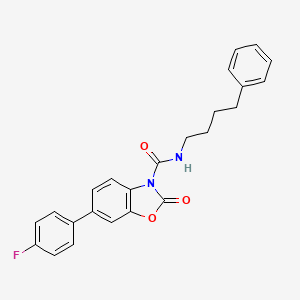
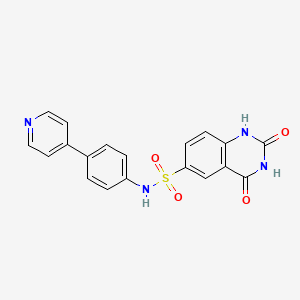
![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)


